8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline
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Overview
Description
8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines the imidazo[1,2-a]pyrimidine and quinoline moieties, making it a valuable scaffold for the development of new drugs and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or methoxy groups .
Scientific Research Applications
8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar imidazo core but differs in the fused ring structure.
Imidazo[1,2-a]quinoxaline: Another related compound with a different fused ring system.
Quinoline derivatives: Various quinoline-based compounds with different substituents.
Uniqueness
8-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is unique due to its combination of the imidazo[1,2-a]pyrimidine and quinoline moieties, which imparts distinct chemical and biological properties. This makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C16H12N4O |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C16H12N4O/c1-4-12-5-2-7-17-15(12)14(6-1)21-11-13-10-20-9-3-8-18-16(20)19-13/h1-10H,11H2 |
InChI Key |
AJNDLLUAKCUAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CN4C=CC=NC4=N3)N=CC=C2 |
Origin of Product |
United States |
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